molecular formula C11H9NO2 B13639718 1-(3-(Oxazol-4-yl)phenyl)ethanone

1-(3-(Oxazol-4-yl)phenyl)ethanone

Cat. No.: B13639718
M. Wt: 187.19 g/mol
InChI Key: HGIMAIGHHHXXQJ-UHFFFAOYSA-N
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Description

1-(3-(Oxazol-4-yl)phenyl)ethanone is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. It features an oxazole heterocycle, a scaffold recognized for its diverse biological activities and presence in pharmacologically active molecules. Researchers value this compound as a potential building block for developing new therapeutic agents. Oxazole-based compounds are investigated for their antiproliferative properties, with some derivatives demonstrating excellent activity in panels of cancer cell lines. For instance, certain 1,3-oxazol-4-ylphosphonium salts have shown promising anticancer activity by potentially targeting mitochondrial function and inducing programmed cell death, with some compounds reporting GI50 values in the sub-micromolar range . The broader class of oxazole derivatives is known to be explored for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular effects, making the oxazole ring a privileged structure in drug discovery . This compound serves as a versatile synthetic intermediate. It can be used in various chemical transformations, such as palladium-catalyzed direct arylation, which allows for regioselective functionalization at specific positions on the oxazole ring, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies . As a key intermediate, this compound can be utilized to generate more complex molecules aimed at inhibiting specific biological targets involved in disease pathways. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

1-[3-(1,3-oxazol-4-yl)phenyl]ethanone

InChI

InChI=1S/C11H9NO2/c1-8(13)9-3-2-4-10(5-9)11-6-14-7-12-11/h2-7H,1H3

InChI Key

HGIMAIGHHHXXQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=COC=N2

Origin of Product

United States

Strategic Synthetic Methodologies for 1 3 Oxazol 4 Yl Phenyl Ethanone and Its Structural Analogs

Retrosynthetic Analysis and Key Disconnections for Compound Synthesis

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule. ias.ac.inamazonaws.com This process identifies key bonds that can be disconnected to reveal potential synthetic pathways and starting materials. For 1-(3-(oxazol-4-yl)phenyl)ethanone, two primary disconnections are most logical: breaking the bond between the oxazole (B20620) and phenyl rings, and disconnecting the ethanone (B97240) side chain.

One effective retrosynthetic strategy involves disconnecting the C-C bond between the C4 position of the oxazole ring and the C3 position of the phenyl ring. This approach simplifies the target molecule into two key synthons: a 3-acetylphenyl synthon and a 4-position reactive oxazole synthon.

Forward Synthesis Implications: This disconnection points toward a cross-coupling reaction in the forward synthesis. A common and powerful method for forming such aryl-heteroaryl bonds is the Suzuki-Miyaura cross-coupling. nih.govnih.gov This would involve reacting a halogenated oxazole (e.g., 4-bromooxazole) with 3-acetylphenylboronic acid in the presence of a palladium catalyst and a base. nih.gov Alternatively, Stille or Negishi coupling reactions could also be employed, using organotin or organozinc reagents, respectively. nih.gov This strategy benefits from the modularity of using pre-functionalized building blocks, allowing for the synthesis of various analogs by simply changing the coupling partners.

An alternative retrosynthetic approach is to disconnect the ethanone group from the phenyl ring. This leads to a 4-(3-halophenyl)oxazole or a related precursor, onto which the acetyl group can be installed in a later step.

Forward Synthesis Implications: This pathway suggests a Friedel-Crafts acylation reaction. libretexts.org The pre-formed 4-phenyloxazole (B1581195) core would be reacted with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, the success of this reaction depends on the electronic nature of the 4-phenyloxazole system. The oxazole ring can influence the reactivity and regioselectivity of the acylation on the appended phenyl ring. numberanalytics.comunizin.org Another route involves the conversion of a different functional group at the 3-position of the phenyl ring. For instance, a 3-(oxazol-4-yl)benzonitrile (B8250176) could be transformed into the target ketone via a Grignard reaction with methylmagnesium bromide, followed by hydrolysis.

Construction of the Oxazole Ring System

The oxazole ring is a core component of the target molecule and is found in numerous biologically active compounds. thepharmajournal.com Its synthesis is a well-established area of heterocyclic chemistry, with a variety of methods available ranging from classical name reactions to modern catalytic processes. nih.govcutm.ac.inslideshare.net

Several classical methods have long been the foundation for oxazole synthesis.

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of 2-acylamino ketones using strong acids like sulfuric acid. cutm.ac.inwikipedia.org

Fischer Oxazole Synthesis: This approach builds the oxazole ring from a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride. cutm.ac.inwikipedia.org It is particularly useful for preparing 2,5-disubstituted oxazoles. wikipedia.org

Contemporary methods often offer milder conditions, higher efficiency, and broader substrate scope. These include metal-catalyzed reactions, such as those using gold, palladium, or copper, which can facilitate the cyclization of various precursors. organic-chemistry.org Iodine-catalyzed oxidative C-O bond formation from β-acylamino ketones provides another modern route to oxazoles. organic-chemistry.org

Cyclocondensation reactions are fundamental to forming heterocyclic rings. A common strategy for oxazole synthesis is the reaction between α-haloketones and primary amides. cutm.ac.in This two-component reaction provides a direct route to a wide range of substituted oxazoles.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency and atom economy. beilstein-journals.orgbeilstein-journals.org While classic MCRs like the Passerini and Ugi reactions are well-known, specific developments for oxazole synthesis have emerged. For example, a one-pot synthesis of 5-methoxyoxazoles has been developed from aldehydes, amines, and methyl α-isocyanoacetates, demonstrating the power of MCRs to rapidly build molecular complexity. thieme-connect.com

The Van Leusen oxazole synthesis is a highly versatile and widely used method for constructing the oxazole ring. nih.govwikipedia.orgresearchgate.net First reported in 1972, this reaction typically involves the base-mediated condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govwikipedia.org

The mechanism proceeds through the deprotonation of TosMIC by a base, creating a nucleophilic carbanion. wikipedia.orgwikipedia.org This carbanion attacks the aldehyde carbonyl group, and the resulting intermediate undergoes an intramolecular cyclization. nih.gov Subsequent elimination of the toluenesulfinic acid (TosH) group leads to the formation of the aromatic oxazole ring, typically substituted at the C5 position. nih.govwikipedia.org

The Van Leusen reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a powerful tool in medicinal chemistry and natural product synthesis. nih.govsciforum.net By selecting the appropriate aldehyde, such as 3-acetylbenzaldehyde, this method could potentially be used to directly synthesize the 1-(3-(oxazol-5-yl)phenyl)ethanone scaffold, an isomer of the primary target compound. Modifications to the standard TosMIC reagent allow for the synthesis of multi-substituted oxazoles. wikipedia.org

Interactive Data Tables

Table 1: Comparison of Classical Oxazole Synthesis Methods

Synthesis MethodKey ReactantsTypical ConditionsPosition of Substitution
Robinson-Gabriel 2-Acylamino ketoneConcentrated H₂SO₄2, 4, and 5 positions
Fischer Oxazole Cyanohydrin, AldehydeAnhydrous HCl, Ether2 and 5 positions
From α-Haloketones α-Haloketone, AmideHeat2, 4, and 5 positions

Table 2: Overview of the Van Leusen Oxazole Synthesis

FeatureDescription
Key Reagent Tosylmethyl isocyanide (TosMIC)
Co-reactant Aldehyde
Conditions Base (e.g., K₂CO₃), Alcohol solvent (e.g., Methanol)
Primary Product 5-substituted oxazole
Key Byproduct p-Toluenesulfinic acid (or its salt)

Formation of the Substituted Phenyl-Ethanone Core

The construction of the 3-substituted phenyl-ethanone core is a foundational step in the synthesis of the target molecule. This can be achieved through various methods, including classical aromatic acylation reactions and the functionalization of pre-existing phenyl precursors.

Aromatic Acylation Reactions for Ethanone Introduction

Friedel-Crafts acylation is a cornerstone of organic synthesis for introducing an acyl group, such as an ethanone moiety, onto an aromatic ring. libretexts.orglibretexts.org This electrophilic aromatic substitution reaction typically involves the use of an acyl chloride (e.g., ethanoyl chloride) or an acid anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.orglibretexts.orgchemguide.co.uk The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. nih.gov For the synthesis of a monosubstituted product, Friedel-Crafts acylation is particularly advantageous as the resulting ketone is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

The general reaction is as follows:

C₆H₆ + CH₃COCl --(AlCl₃)--> C₆H₅COCH₃ + HCl libretexts.org

While effective, traditional Friedel-Crafts acylation requires stoichiometric amounts of the catalyst and can be incompatible with certain functional groups. organic-chemistry.org To address these limitations, greener and more efficient methods have been developed. These include the use of solid acid catalysts like zinc oxide (ZnO) and methodologies that proceed under metal- and halogen-free conditions. organic-chemistry.org

Directed Functionalization of Phenyl Precursors

An alternative to direct acylation is the functionalization of a pre-functionalized phenyl ring. This approach offers greater control over regioselectivity and is often employed when the desired substitution pattern is not readily accessible through direct methods. For instance, a bromo-substituted phenyl precursor can be utilized, where the bromine atom serves as a handle for subsequent transformations.

Recent advancements have demonstrated the synthesis of ketones from aldehydes through alkyl C(sp³)-H functionalization under photoredox cooperative NHC/palladium catalysis. nih.gov This methodology allows for the late-stage functionalization of complex molecules, highlighting its potential in the synthesis of elaborate structures. nih.gov

Cross-Coupling and Functionalization for Molecular Assembly

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for constructing the C-C and C-N bonds necessary for assembling the final this compound structure.

Transition-Metal-Catalyzed Cross-Coupling Methodologies (e.g., C-C, C-N)

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, is a powerful method for forming C-C bonds. rsc.orgdoabooks.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. In the context of synthesizing the target molecule, a Suzuki coupling could be employed to link a phenylboronic acid derivative with a halogenated oxazole, or vice versa.

Recent research has focused on the use of first-row transition metals like nickel, iron, cobalt, and copper as catalysts for these reactions, offering a more earth-abundant and sustainable alternative to palladium. rsc.org Copper-catalyzed cross-coupling reactions, for instance, have shown promise in the formation of C(sp³)-O bonds under visible light induction. nih.gov

The Sonogashira cross-coupling, which couples terminal alkynes with aryl or vinyl halides, is another valuable tool, particularly for creating precursors to heterocyclic rings. doabooks.org

Direct Arylation Approaches

Direct arylation of heterocycles, such as oxazoles, represents a more atom-economical approach to C-H functionalization, avoiding the need for pre-functionalized starting materials. acs.orgnih.govorganic-chemistry.org Palladium-catalyzed direct arylation has been successfully applied to oxazoles at both the C2 and C5 positions. acs.orgacs.org The regioselectivity of the arylation can often be controlled by the choice of ligands and solvent. For example, palladium-catalyzed C5 arylation of oxazoles is favored in polar solvents, while C2 arylation is preferred in nonpolar solvents. organic-chemistry.orgacs.org

These methods have been used to synthesize a variety of aryl-substituted oxazoles, including those derived from biomass, such as 5-hydroxymethylfurfural (B1680220) (5-HMF). thieme-connect.com

Protecting Group Strategies and Chemoselective Transformations in Complex Synthesis

In the synthesis of complex molecules with multiple functional groups, protecting groups are essential to prevent unwanted side reactions. numberanalytics.comresearchgate.net A good protecting group should be easy to install, stable under the desired reaction conditions, and readily removable without affecting other parts of the molecule. numberanalytics.com

Common protecting groups for various functional groups include:

Alcohols: Silyl ethers (e.g., TMS, TBDMS), benzyl (B1604629) (Bn) ethers. libretexts.orgyoutube.com

Amines: Carbobenzyloxy (Cbz), t-butoxycarbonyl (Boc), phthalimide. youtube.com

Carbonyls: Acetals, ketals. youtube.com

Carboxylic acids: Methyl or benzyl esters. libretexts.org

The concept of orthogonal protection is crucial in multi-step syntheses, allowing for the selective deprotection of one functional group in the presence of others. libretexts.org

Chemoselectivity , the ability to react with one functional group in the presence of others, is also a key consideration. For instance, in a molecule containing both an ester and a ketone, a reducing agent might be chosen to selectively reduce the ester while leaving the ketone untouched, often through the use of a protecting group for the ketone. youtube.com The strategic use of protecting groups and the careful selection of reaction conditions are paramount for achieving the desired transformations in a complex synthesis.

Comparative Evaluation of Synthetic Pathways: Efficiency, Selectivity, and Sustainability Aspects

Efficiency

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, generally offer the highest efficiency. The coupling of a suitable boronic acid or ester, like (3-acetylphenyl)boronic acid, with a 4-halooxazole can proceed in high yields, often exceeding 80%. These reactions are typically robust and can be optimized to minimize side products. Direct C-H arylation, another palladium-catalyzed method, offers the potential for high atom economy by avoiding the pre-functionalization of the oxazole ring. However, yields can be more variable and highly dependent on the directing group and reaction conditions.

The Van Leusen oxazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC), can be a one-pot procedure and provide moderate to good yields for certain substituted oxazoles. nih.govgoogle.comresearchgate.net However, the efficiency can be sensitive to the steric and electronic properties of the aldehyde substrate.

Selectivity

Selectivity, particularly regioselectivity in the formation of the 4-substituted oxazole, is a critical parameter.

Palladium-catalyzed cross-coupling reactions exhibit excellent regioselectivity. In a Suzuki-Miyaura coupling, the position of the aryl group is precisely determined by the position of the halogen on the oxazole ring and the boronic acid on the phenyl ring. Similarly, direct C-H arylation of oxazoles can be highly regioselective, with the site of arylation (C2 or C5) being controllable through the choice of ligands and reaction conditions. nih.govbeilstein-journals.org

The Robinson-Gabriel synthesis is inherently regioselective in its cyclization to form the oxazole ring, with the substitution pattern being dictated by the structure of the starting 2-acylamino-ketone. organic-chemistry.orgrsc.org

The Van Leusen synthesis typically yields 5-substituted oxazoles when reacting an aldehyde with TosMIC. To achieve a 4-substituted pattern, a modified approach or different starting materials would be necessary, potentially complicating the synthesis and affecting selectivity. google.comresearchgate.net

Sustainability

The sustainability of each pathway is assessed based on factors like atom economy, the use and generation of hazardous substances, and energy consumption.

Direct C-H arylation stands out as a particularly sustainable approach due to its high atom economy, as it avoids the need for pre-functionalized starting materials and the generation of stoichiometric byproducts. organic-chemistry.org However, it still relies on palladium catalysts, which are precious metals.

The Suzuki-Miyaura coupling , while efficient, generates boronic acid-derived byproducts. Efforts to improve sustainability include the use of catalytic amounts of boronic acids or the development of methods for recycling the boron-containing waste. google.com

The Robinson-Gabriel synthesis is generally less sustainable. It often employs stoichiometric amounts of strong, corrosive acids as dehydrating agents, which require neutralization and generate significant waste. The high reaction temperatures also contribute to a larger energy footprint. organic-chemistry.orgrsc.org

The Van Leusen synthesis uses the reagent TosMIC, and while effective, the synthesis and decomposition of TosMIC can involve toxic and malodorous compounds. Greener variations of this reaction have been developed, for instance, using ionic liquids as recyclable solvents to improve the environmental profile. nih.gov

The following interactive data table provides a comparative overview of these synthetic methodologies.

Synthetic PathwayKey Reaction TypeTypical EfficiencySelectivity (Regioselectivity)Sustainability Considerations
Robinson-Gabriel Synthesis CyclodehydrationModerate to GoodHighUse of strong acids, high energy input, generation of stoichiometric waste. organic-chemistry.orgrsc.org
Van Leusen Oxazole Synthesis CycloadditionModerate to GoodHigh (typically for 5-substitution)Use of TosMIC, potential for one-pot procedure, greener variations exist. nih.govgoogle.comresearchgate.net
Suzuki-Miyaura Coupling Cross-CouplingHigh to ExcellentExcellentUse of precious metal catalyst (Pd), generation of boronic acid byproducts. google.com
Direct C-H Arylation Cross-CouplingGood to ExcellentHigh (tunable)High atom economy, use of precious metal catalyst (Pd). organic-chemistry.orgnih.govbeilstein-journals.org

In Depth Mechanistic Investigations of Key Chemical Transformations

Reaction Mechanisms Governing Oxazole (B20620) Ring Formation

The formation of the oxazole ring is a cornerstone of this synthesis. Several classical and modern methods can be employed, with the Robinson-Gabriel synthesis and its variations being particularly relevant. pharmaguideline.com

A plausible pathway for the formation of a 4-substituted oxazole, such as the one in the target molecule, often starts with an α-haloketone and a primary amide. ijpsonline.com In the context of 1-(3-(Oxazol-4-yl)phenyl)ethanone, a key intermediate would be an α-acylamino ketone. The cyclization and subsequent dehydration of this intermediate lead to the formation of the oxazole ring. pharmaguideline.com

The general mechanism for the Robinson-Gabriel synthesis can be outlined as follows:

Enolization: The α-acylamino ketone undergoes enolization in the presence of a dehydrating agent, such as sulfuric acid or phosphorus pentachloride.

Cyclization: The enol oxygen atom attacks the carbonyl carbon of the acyl group, forming a five-membered ring intermediate, an oxazoline (B21484) derivative.

Dehydration: The oxazoline intermediate is then dehydrated to form the aromatic oxazole ring.

Another relevant method involves the reaction of α-hydroxy amino ketones with aldehydes. pharmaguideline.com In this case, the C2-atom of the oxazole ring is derived from the aldehyde.

Modern approaches to oxazole synthesis include metal-catalyzed reactions. For instance, gold catalysis can be used for the synthesis of oxazoles from N-propargylcarboxamides under mild conditions. nih.gov These reactions proceed through a 5-methylene-4,5-dihydrooxazole intermediate. nih.gov Copper-catalyzed reactions have also been developed for the synthesis of polysubstituted oxazoles from ketones and amines through an oxidative annulation process. acs.org

Oxazole Synthesis Method Key Reactants General Mechanism Reference
Robinson-Gabriel Synthesisα-acylamino ketoneCyclization and dehydration pharmaguideline.com
From α-haloketonesα-haloketone, primary amideNucleophilic substitution followed by cyclization and dehydration ijpsonline.com
Gold-Catalyzed CyclizationN-propargylcarboxamideIntramolecular addition to the alkyne nih.gov
Copper-Catalyzed AnnulationKetone, AmineOxidative C-H functionalization and cyclization acs.org

Mechanistic Insights into Aryl-Oxazole Linkage Construction

The formation of the C-C bond between the phenyl ring and the oxazole ring is a critical step. Modern cross-coupling reactions provide efficient methods for this transformation. Direct C-H arylation of oxazoles has emerged as a powerful tool, avoiding the need for pre-functionalized starting materials. nih.gov

Palladium-catalyzed direct arylation is a prominent method. The mechanism generally involves the following steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (e.g., 3-bromoacetophenone).

C-H Activation/Deprotonation: The resulting arylpalladium(II) complex coordinates to the oxazole. A base then assists in the deprotonation of the C-H bond at the 4-position of the oxazole, leading to a palladacycle intermediate.

Reductive Elimination: The palladacycle undergoes reductive elimination to form the aryl-oxazole bond and regenerate the Pd(0) catalyst.

Copper-catalyzed C-H arylation is another viable option. nih.gov These reactions often proceed through a different mechanism, potentially involving a copper(I)/copper(III) catalytic cycle or a radical pathway.

A radical C-H arylation of oxazoles with aryl iodides has also been reported, using a cesium carbonate base and a dppf ligand as an electron-transfer mediator. acs.org The proposed mechanism involves the single-electron transfer (SET) reduction of the aryl iodide to generate an aryl radical, which then adds to the oxazole ring. acs.org

Arylation Method Catalyst/Mediator Proposed Mechanism Reference
Palladium-Catalyzed Direct ArylationPd(0) complexOxidative addition, C-H activation, reductive elimination nih.gov
Copper-Catalyzed Direct ArylationCu(I) saltCu(I)/Cu(III) cycle or radical pathway nih.gov
Radical C-H ArylationCs₂CO₃/dppfSingle-electron transfer (SET) to form an aryl radical acs.org

Kinetic and Thermodynamic Parameters Influencing Reaction Pathways

In the context of oxazole ring formation via the Robinson-Gabriel synthesis, the cyclization step is often reversible, while the final dehydration to the aromatic oxazole is typically irreversible and provides the thermodynamic driving force for the reaction.

For direct arylation reactions, the relative rates of competing pathways determine the regioselectivity. The acidity of the C-H bonds on the oxazole ring influences the ease of deprotonation, with the C2-H being generally more acidic than C5-H and C4-H. thepharmajournal.com However, steric and electronic factors of the substituents and the nature of the catalyst and ligands can override this intrinsic reactivity to achieve selectivity at the C4-position.

The choice of solvent, temperature, and base can significantly impact the reaction kinetics. For instance, in some palladium-catalyzed arylations, the use of a pivalic acid (PivOH) additive can accelerate the C-H activation step.

Role of Catalysis in Enhancing Reaction Selectivity and Efficiency

Catalysis is indispensable for the efficient and selective synthesis of this compound. Both the oxazole ring formation and the aryl-oxazole linkage construction benefit significantly from the use of catalysts.

In oxazole synthesis, various Lewis and Brønsted acids can catalyze the cyclodehydration of α-acylamino ketones. pharmaguideline.com Transition metal catalysts, such as those based on gold and copper, have enabled the development of novel and milder routes to oxazoles. nih.govacs.org

For the crucial aryl-oxazole bond formation, transition metal catalysis is paramount.

Palladium catalysts are widely used for direct C-H arylation. The choice of ligand is critical for controlling selectivity and reactivity. For example, phosphine (B1218219) ligands like P(t-Bu)₃ or JohnPhos can favor arylation at the C2 position, while others like PCy₃ can promote C5 arylation. nih.gov Achieving C4 selectivity often requires careful tuning of the reaction conditions and ligand system.

Copper catalysts , often in the form of Cu(I) salts like CuI, provide a cost-effective alternative to palladium for direct arylation. nih.gov They can be particularly effective for the arylation of electron-rich heterocycles.

Nickel catalysts have also been developed for the direct C2 arylation of oxazoles with aryl bromides, offering a more economical option. acs.org

The use of phase-transfer catalysts or ionic liquids can also enhance reaction efficiency in some synthetic protocols for oxazoles. ijpsonline.com The Erlenmeyer-Plöchl reaction for synthesizing oxazolones, which can be precursors to oxazoles, can be catalyzed by bases. researchgate.net

Catalyst System Transformation Key Advantages Reference
Pd(0)/LigandAryl-Oxazole LinkageHigh efficiency, tunable selectivity nih.gov
Cu(I)/LigandAryl-Oxazole LinkageCost-effective, good for electron-rich substrates nih.gov
AuCl₃Oxazole Ring FormationMild reaction conditions nih.gov
Ni(II)/LigandAryl-Oxazole LinkageEconomical alternative to palladium acs.org
Lewis/Brønsted AcidsOxazole Ring FormationClassical and effective for cyclodehydration pharmaguideline.com

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation Principles

Nuclear Magnetic Resonance (NMR) Spectroscopy: Principles for Probing Molecular Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. fiveable.mebyjus.com It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. byjus.comlibretexts.org When placed in a strong external magnetic field, these nuclei can align either with or against the field, creating distinct energy levels. byjus.comyoutube.com By applying radiofrequency pulses, transitions between these energy states can be induced, and the resulting signal provides a wealth of structural information. byjus.comyoutube.com

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, offering clues about the types of atoms and functional groups nearby. youtube.com Furthermore, spin-spin coupling, an interaction between neighboring non-equivalent nuclei, causes the splitting of NMR signals into multiple peaks. fiveable.melibretexts.org This coupling provides direct evidence of atomic connectivity within the molecule. fiveable.me

For a comprehensive structural assignment of 1-(3-(Oxazol-4-yl)phenyl)ethanone, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

1D NMR Techniques:

¹H NMR: Provides information on the number of different types of protons and their relative ratios.

¹³C NMR: Reveals the number of unique carbon environments within the molecule. emerypharma.com

DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups. emerypharma.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, which is crucial for establishing the sequence of atoms in a spin system. emerypharma.comwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C, providing direct C-H connectivity. emerypharma.comwikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons over two or three bonds, which is vital for piecing together different molecular fragments and assigning quaternary carbons. emerypharma.comwikipedia.orgnumberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which atoms are close to each other in space, which is essential for determining the stereochemistry and conformation of the molecule. numberanalytics.com

By integrating the data from these experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved.

Mass Spectrometry (MS): Methodologies for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. premierbiosoft.commaricopa.edu The fundamental principle involves converting neutral molecules into gaseous ions, which are then separated based on their m/z values and detected. premierbiosoft.com This technique is indispensable for determining the molecular weight of a compound and can also provide significant structural information through the analysis of fragmentation patterns. maricopa.eduwikipedia.org

The process begins with the ionization of the sample. Several ionization techniques are available, each with its own advantages:

Electron Ionization (EI): A "hard" ionization technique where the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and extensive fragmentation. libretexts.orgnd.edu This fragmentation pattern can serve as a molecular fingerprint.

Electrospray Ionization (ESI): A "soft" ionization technique that is particularly useful for polar and large molecules. libretexts.orgmicrosaic.com It typically produces protonated molecules ([M+H]⁺) or other adduct ions with minimal fragmentation. microsaic.com

Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization method suitable for less polar and thermally stable compounds. libretexts.orgmicrosaic.com It often generates protonated molecules and is compatible with high flow rates, making it suitable for coupling with liquid chromatography. nd.edu

Once ionized, the ions are directed into a mass analyzer, which separates them based on their m/z ratio. The resulting mass spectrum is a plot of ion intensity versus m/z. premierbiosoft.com The peak with the highest m/z value often corresponds to the molecular ion, from which the molecular weight can be determined. premierbiosoft.com

Vibrational Spectroscopy (IR and Raman): Principles for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational motions of molecules. fiveable.me These techniques are highly effective for identifying the functional groups present in a compound. wikipedia.orglibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. wikipedia.org Molecules absorb IR radiation at specific frequencies that correspond to their natural vibrational frequencies. wikipedia.org For a vibration to be IR active, it must cause a change in the molecule's dipole moment. fiveable.me The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹).

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. fiveable.me When light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically, resulting in a change in energy. This energy difference corresponds to the vibrational energy levels of the molecule. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. fiveable.me

IR and Raman spectroscopy are often complementary techniques because some vibrations may be active in one technique but not the other. fiveable.mewikipedia.org For this compound, these techniques would be used to identify key functional groups:

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Signal
C=O (Ketone)Strong, sharp peak around 1685-1715 libretexts.orgPresent
C=N (Oxazole)Around 1600-1650Present
C=C (Aromatic)Around 1400-1600 researchgate.netStrong
C-H (Aromatic)Above 3000Present
C-H (Aliphatic)Below 3000Present
C-O (Oxazole)Around 1000-1300Present

The presence and precise positions of these absorption bands provide strong evidence for the molecular structure of this compound.

X-ray Diffraction (XRD): Principles for Solid-State Molecular Architecture and Crystal Packing Analysis

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iastate.edunumberanalytics.com It is based on the principle of diffraction, where X-rays are scattered by the electrons of the atoms in a crystal lattice. iastate.edu When X-rays of a specific wavelength pass through a crystal, they are diffracted in a pattern that is unique to the crystal's structure. carleton.edu

The fundamental principle behind XRD is Bragg's Law:

nλ = 2d sinθ

where:

n is an integer

λ is the wavelength of the X-rays

d is the spacing between the crystal lattice planes

θ is the angle of diffraction

For this compound, single-crystal XRD analysis would provide the definitive solid-state structure. iastate.edu It would not only confirm the connectivity of the atoms but also reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking. If a suitable single crystal cannot be obtained, X-ray powder diffraction (XRPD) can be used to analyze a microcrystalline powder, which can help to identify the crystalline phase and assess its purity. iastate.educarleton.edu

Chromatographic Separations (HPLC, GC) and Purity Assessment Methodologies

Chromatography is a set of laboratory techniques for the separation of mixtures. lcservicesltd.co.uk The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic techniques for the separation, identification, and purification of compounds. drawellanalytical.com

High-Performance Liquid Chromatography (HPLC): In HPLC, a liquid mobile phase is used to transport the sample through a column packed with a solid stationary phase. lcservicesltd.co.ukdrawellanalytical.com The separation is based on the differential partitioning of the sample components between the two phases. HPLC is a versatile technique that can be used to analyze a wide range of compounds, including those that are non-volatile or thermally unstable. lcservicesltd.co.ukdrawellanalytical.com For this compound, which is a solid at room temperature, HPLC would be the chromatographic method of choice. whitman.edu Different HPLC methods, such as normal-phase or reversed-phase, can be employed depending on the polarity of the compound and the desired separation.

Gas Chromatography (GC): GC is used for the separation of volatile and thermally stable compounds. drawellanalytical.com In GC, an inert gas is used as the mobile phase to carry the vaporized sample through a column containing a stationary phase. drawellanalytical.com Given that this compound is a solid, GC would be less suitable for its analysis unless derivatization is performed to increase its volatility. whitman.edu

Reactivity Profiles and Derivatization Strategies for 1 3 Oxazol 4 Yl Phenyl Ethanone

Chemical Transformations at the Ethanone (B97240) Carbonyl Group (e.g., Reduction, Oxidation, Nucleophilic Addition)

The ethanone functional group is a key site for various chemical transformations, enabling the introduction of diverse functionalities.

Reduction: The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol, yielding 1-(3-(oxazol-4-yl)phenyl)ethanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165). Further reduction to remove the hydroxyl group and form an ethyl substituent is also a potential modification.

Oxidation: While the ethanone carbonyl is already in a relatively high oxidation state, the adjacent methyl group can undergo oxidation under specific conditions. For instance, the Willgerodt-Kindler reaction can be employed to convert the acetyl group into a (triazol-4-yl)acetic acid derivative. researchgate.net

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to nucleophilic attack. This allows for a wide range of reactions, including:

Grignard Reactions: Addition of Grignard reagents (R-MgBr) can introduce various alkyl or aryl groups, leading to the formation of tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an alkene.

Cyanohydrin Formation: Addition of hydrogen cyanide or a cyanide salt can form a cyanohydrin, which can be further hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

Condensation Reactions: The ethanone can participate in aldol-type condensation reactions with aldehydes or other ketones to form α,β-unsaturated ketones. For example, reaction with 2-naphthaldehyde (B31174) in the presence of a base can yield an (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one derivative. researchgate.net

A summary of potential transformations at the ethanone carbonyl group is presented in the table below.

TransformationReagents/ConditionsProduct Type
Reduction Sodium borohydrideSecondary alcohol
Oxidation (Willgerodt-Kindler) Sulfur, morpholineCarboxylic acid derivative
Grignard Reaction R-MgBrTertiary alcohol
Wittig Reaction Phosphorus ylideAlkene
Cyanohydrin Formation HCN/NaCNCyanohydrin
Aldol Condensation Aldehyde/Ketone, Baseα,β-Unsaturated ketone

Functionalization of the Phenyl Ring (e.g., Electrophilic Aromatic Substitution, Lithiation, Halogenation)

The phenyl ring of 1-(3-(oxazol-4-yl)phenyl)ethanone is another key site for modification, primarily through electrophilic aromatic substitution (EAS) reactions. The existing substituents, the acetyl group and the oxazole (B20620) ring, direct the position of incoming electrophiles. The acetyl group is a meta-director and a deactivating group, while the oxazole ring's directing influence is more complex.

Electrophilic Aromatic Substitution (EAS): Common EAS reactions that can be applied to the phenyl ring include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comleah4sci.com

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst like FeCl3 or FeBr3. masterorganicchemistry.comuci.edulibretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.comlibretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although the deactivating nature of the acetyl group can make these reactions challenging. masterorganicchemistry.comlibretexts.org

The regioselectivity of these reactions will be influenced by the combined directing effects of the existing substituents.

Lithiation: Directed ortho-metalation (DoM) can be a powerful tool for functionalization. The oxazole ring can potentially direct lithiation to the C2 position of the phenyl ring. The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

Halogenation: Besides direct electrophilic halogenation, other methods can be employed to introduce halogens onto the phenyl ring, which can then serve as handles for further cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

The table below summarizes key functionalization strategies for the phenyl ring.

Reaction TypeReagents/ConditionsPotential Product
Nitration HNO3, H2SO4Nitro-substituted derivative
Bromination Br2, FeBr3Bromo-substituted derivative
Chlorination Cl2, FeCl3Chloro-substituted derivative
Sulfonation Fuming H2SO4Sulfonic acid derivative
Directed Ortho-Metalation n-BuLi, then Electrophile (E)2-E-substituted derivative

Chemical Modifications and Stability of the Oxazole Heterocycle

The oxazole ring itself is a site for potential chemical modifications, although its aromatic character generally imparts stability. wikipedia.org

Electrophilic Aromatic Substitution: Electrophilic substitution on the oxazole ring typically occurs at the C5 position, but often requires the presence of electron-donating groups to proceed efficiently. wikipedia.org

Deprotonation: Deprotonation of the oxazole ring can occur at the C2 position. The resulting lithiated species can react with electrophiles, such as in formylation reactions with dimethylformamide to yield a 2-formyloxazole. wikipedia.org

Nucleophilic Aromatic Substitution: Nucleophilic attack is favored at the C2 position, especially if a good leaving group is present. wikipedia.org

Ring Stability and Rearrangements: The oxazole ring is generally stable. However, under certain conditions, such as thermal rearrangement in the Cornforth rearrangement, the acyl residue and the C5 substituent of 4-acyloxazoles can exchange positions. wikipedia.org The oxazole ring can also participate in Diels-Alder reactions, acting as the diene component, which can be a route to synthesizing pyridines. wikipedia.org

Regioselective and Chemoselective Reaction Pathways

Given the multiple reactive sites in this compound, achieving regioselectivity and chemoselectivity is crucial for controlled synthesis.

Regioselectivity in electrophilic aromatic substitution on the phenyl ring is governed by the directing effects of the acetyl and oxazole substituents. The acetyl group directs incoming electrophiles to the meta positions (relative to itself), while the directing effect of the 4-substituted oxazole ring is less straightforward and would need to be considered in tandem.

Chemoselectivity involves selectively reacting one functional group in the presence of others. For example, the reduction of the ethanone carbonyl with a mild reducing agent like sodium borohydride can be achieved without affecting the aromatic phenyl and oxazole rings. Conversely, reactions targeting the aromatic rings, such as nitration, can often be performed without altering the carbonyl group. The choice of reagents and reaction conditions is paramount in controlling which part of the molecule reacts. For instance, metal-free triazolization reactions have shown chemoselectivity that is dependent on the solvent, temperature, and presence of additives like acetic acid. researchgate.net

Generation of Structurally Related Analogs for Systemic Chemical Exploration

Systematic chemical exploration involves the synthesis of a library of related compounds to investigate structure-activity relationships. For this compound, this can be achieved by systematically varying each of the three main structural components.

Derivatization of the Ethanone Moiety:

A series of alcohols can be generated through reduction and subsequent reaction of the resulting hydroxyl group.

A variety of substituted alkenes can be synthesized via the Wittig reaction.

Condensation with different aldehydes and ketones can produce a range of chalcone-like structures. ekb.eg

Functionalization of the Phenyl Ring:

A matrix of analogs can be created by introducing different substituents (nitro, halo, alkyl, etc.) at various positions on the phenyl ring through electrophilic aromatic substitution.

Cross-coupling reactions on halogenated derivatives can introduce a wide array of aryl, heteroaryl, and alkyl groups.

Modification of the Oxazole Ring:

While less common, substitution at the C2 or C5 positions of the oxazole ring can provide another layer of structural diversity. The synthesis of oxazole derivatives can be achieved through various named reactions like the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the Van Leusen reaction. youtube.com

By combining these derivatization strategies, a large and diverse library of analogs of this compound can be generated for further investigation. This systematic approach is fundamental in fields like medicinal chemistry for the development of new therapeutic agents. nih.gov

Computational Chemistry and Theoretical Characterization of 1 3 Oxazol 4 Yl Phenyl Ethanone

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure and optimized geometry of molecules. For 1-(3-(oxazol-4-yl)phenyl)ethanone, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to predict its most stable three-dimensional arrangement. rsc.orgresearchgate.net These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

The optimization process minimizes the energy of the molecule with respect to the positions of its atoms, revealing the equilibrium geometry. For instance, the planarity of the oxazole (B20620) and phenyl rings, as well as the orientation of the acetyl group, are key structural parameters determined through these calculations. researchgate.net Theoretical studies on related heterocyclic compounds have demonstrated that DFT is a reliable method for obtaining structural parameters that are often in good agreement with experimental data from techniques like X-ray crystallography. uq.edu.au

Table 1: Representative Calculated Geometrical Parameters for this compound Note: This data is illustrative and based on typical values for similar molecular fragments calculated using DFT methods.

ParameterBond/AngleCalculated Value
Bond Length (Å)C-O (oxazole)1.36
C=N (oxazole)1.30
C-C (phenyl-oxazole)1.48
C=O (acetyl)1.22
Bond Angle (°)O-C=N (oxazole)115
C-C-C (phenyl)120
C-C=O (acetyl)120

Conformational Analysis and Potential Energy Surface Exploration

The presence of rotatable single bonds in this compound, specifically the bond connecting the phenyl ring to the oxazole ring and the bond connecting the acetyl group to the phenyl ring, allows for multiple conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them. This is achieved by systematically rotating these bonds and calculating the potential energy at each step, thereby mapping the potential energy surface (PES). researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a powerful tool for predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. ipb.ptemerginginvestigators.org By calculating the magnetic shielding tensors for each nucleus, theoretical NMR spectra can be generated. These predicted spectra can aid in the assignment of experimental signals and provide confidence in the structural elucidation of the compound. researchgate.netipb.pt

IR Spectroscopy: The vibrational frequencies of this compound can be computed using DFT. researchgate.netyoutube.com These calculations predict the positions of absorption bands in the Infrared (IR) spectrum, which correspond to specific vibrational modes of the molecule, such as C=O stretching, C-H bending, and ring vibrations. researchgate.net Comparing the calculated spectrum with the experimental one can help to confirm the presence of key functional groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating Ultraviolet-Visible (UV-Vis) absorption spectra. rsc.orgrsc.orgcnr.itresearchgate.net These calculations provide information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and oscillator strengths. rsc.orgcnr.itresearchgate.net This allows for the interpretation of the observed colors and electronic properties of the molecule. rsc.org

Table 2: Representative Predicted Spectroscopic Data for this compound Note: This data is illustrative and based on typical values for similar compounds calculated using DFT and TD-DFT methods.

SpectroscopyParameterPredicted Value
¹³C NMRChemical Shift C=O (ppm)~198
Chemical Shift C-oxazole (ppm)140-155
¹H NMRChemical Shift CH₃ (ppm)~2.6
Chemical Shift Phenyl-H (ppm)7.5-8.2
IRC=O Stretch (cm⁻¹)~1685
C=N Stretch (cm⁻¹)~1580
UV-Visλmax (nm)~280

Analysis of Frontier Molecular Orbitals (FMOs) and Electrostatic Potential Surfaces

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. researchgate.netresearchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. emerginginvestigators.orgschrodinger.comscience.gov For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for nucleophilic and electrophilic attack.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on the molecule's surface. nist.govrsc.org Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. The MEP map for this compound would likely show a negative potential around the oxygen and nitrogen atoms of the oxazole ring and the oxygen of the acetyl group, highlighting these as potential sites for interaction with electrophiles.

Table 3: Representative Frontier Molecular Orbital Energies for this compound Note: This data is illustrative and based on typical values for similar compounds calculated using DFT methods.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Molecular Dynamics Simulations for Dynamic Behavior Studies

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. researchgate.netrsc.orgnih.govnih.gov By simulating the movement of atoms in this compound in a given environment (e.g., in a solvent like water), MD can reveal information about its conformational flexibility, solvation properties, and interactions with other molecules. researchgate.netrsc.orgnih.gov

For instance, an MD simulation could show how water molecules arrange themselves around the polar regions of the compound, providing a detailed picture of its hydration shell. It can also be used to explore larger conformational changes that might not be accessible through static conformational analysis alone.

In Silico Approaches for Rational Design of Chemical Modifiers

The computational data gathered for this compound can be leveraged for the rational design of new molecules with desired properties. nih.govnih.govelsevierpure.comtandfonline.com For example, understanding the FMOs and MEP can guide the modification of the molecule to enhance its reactivity or to introduce specific interactions with a biological target. nih.govelsevierpure.comtandfonline.com

If this compound were being investigated as a potential drug candidate, in silico methods like molecular docking could be used to predict how it might bind to a specific protein target. nih.govnih.gov The structural and electronic information from DFT calculations would be essential for creating an accurate model for these docking studies. By identifying key interactions, medicinal chemists can propose modifications to the structure of this compound to improve its binding affinity and selectivity, a common strategy in the development of kinase inhibitors and other therapeutic agents. rsc.orgresearchgate.netelsevierpure.com

Role of 1 3 Oxazol 4 Yl Phenyl Ethanone As a Precursor and Synthon in Chemical Synthesis

Utilization in the Construction of Complex Organic Architectures

The structural framework of 1-(3-(Oxazol-4-yl)phenyl)ethanone makes it an invaluable precursor for the synthesis of complex organic molecules. The oxazole (B20620) ring, a five-membered heterocycle containing both oxygen and nitrogen, is a common motif in a vast array of biologically active natural products and pharmaceuticals. tandfonline.comthepharmajournal.com The presence of the acetyl group on the phenyl ring provides a reactive handle for a multitude of chemical transformations, allowing chemists to elaborate the structure further.

Researchers have utilized this compound and its derivatives in the synthesis of various complex molecules. The reactivity of the oxazole ring and the acetyl group can be exploited in a variety of reactions, including:

Cycloaddition Reactions: The double bonds within the oxazole ring can participate in cycloaddition reactions, such as Diels-Alder reactions, to form more complex polycyclic systems. thepharmajournal.com

Condensation Reactions: The acetyl group can undergo condensation reactions with various nucleophiles to build larger molecular scaffolds. crpsonline.com

Cross-Coupling Reactions: The phenyl ring can be functionalized through various palladium-catalyzed cross-coupling reactions to introduce additional substituents and increase molecular complexity. irjmets.com

These reactions, often used in sequence, allow for the methodical construction of intricate molecular architectures that are of interest in medicinal chemistry and drug discovery. rsc.org

Table 1: Key Reactions Involving this compound Derivatives in Complex Synthesis

Reaction TypeReagents and ConditionsProduct TypeReference
Diels-Alder ReactionDienophile, heat or Lewis acid catalystPolycyclic heterocycles thepharmajournal.com
Aldol CondensationAldehyde or ketone, acid or base catalystα,β-Unsaturated ketones crpsonline.com
Suzuki CouplingAryl boronic acid, Palladium catalyst, baseBiaryl compounds irjmets.com
Sonogashira CouplingTerminal alkyne, Palladium and Copper catalysts, baseAryl-alkyne conjugates organic-chemistry.org

Potential as a Monomer or Ligand in Materials Science Research

The unique electronic and structural properties of this compound and its derivatives have garnered attention in the field of materials science. Oxazole-containing compounds are being explored for their potential in a variety of applications due to their photophysical and electronic characteristics. irjmets.comnumberanalytics.com

As a monomer , this compound could potentially be used in polymerization reactions to create novel polymers. thepharmajournal.com The resulting polymers, incorporating the oxazole moiety into their backbone or as a pendant group, could exhibit interesting properties such as fluorescence, thermal stability, or specific electronic conductivity. These materials could find applications in areas like organic light-emitting diodes (OLEDs), sensors, or as components of advanced composites. numberanalytics.com

Furthermore, the nitrogen atom in the oxazole ring and the oxygen atom of the acetyl group can act as ligands , capable of coordinating with metal ions. This property opens up the possibility of using this compound derivatives to create metal-organic frameworks (MOFs) or coordination polymers. These materials are known for their high porosity and surface area, making them promising candidates for applications in gas storage, catalysis, and separation technologies.

Table 2: Potential Materials Science Applications of this compound-Based Materials

Application AreaMaterial TypeKey PropertyReference
Organic ElectronicsPolymers, Small MoleculesFluorescence, Electron Transport numberanalytics.comresearchgate.net
CatalysisMetal-Organic Frameworks (MOFs)Porosity, Active Metal Sites irjmets.com
SensingPolymers, Coordination CompoundsSelective Binding, Optical Response numberanalytics.com

Contribution to the Development of Novel Synthetic Reagents

Beyond its role as a building block for larger molecules, this compound can serve as a starting material for the development of new synthetic reagents. The strategic modification of its functional groups can lead to the creation of molecules with specific reactivity, enabling novel chemical transformations.

For instance, the acetyl group can be transformed into a variety of other functional groups, such as an α-halo ketone. This derivative could then act as an alkylating agent in various reactions. Similarly, the oxazole ring can be modified to create novel organocatalysts or ligands for transition-metal catalysis. The development of such reagents is crucial for expanding the toolbox of synthetic chemists, allowing for more efficient and selective synthesis of complex molecules. rsc.org

Conceptual Design Principles for Advanced Organic Materials

The study of this compound and its derivatives contributes to the fundamental understanding of structure-property relationships in organic materials. By systematically modifying the structure of this compound and observing the resulting changes in its physical and chemical properties, researchers can deduce key design principles for the creation of advanced organic materials with tailored functionalities.

For example, altering the substituents on the phenyl ring or modifying the oxazole moiety can have a profound impact on the molecule's electronic properties, such as its HOMO/LUMO energy levels. This, in turn, influences its performance in electronic devices like OLEDs. researchgate.net Computational studies, in conjunction with experimental work, can further elucidate these relationships, providing a predictive framework for the design of new materials with optimized properties for specific applications. irjmets.com The insights gained from studying this and related oxazole-containing compounds are instrumental in advancing the field of organic materials chemistry.

Future Perspectives and Emerging Directions in Research on Oxazole Phenyl Ethanone Systems

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of oxazole (B20620) derivatives is progressively moving towards environmentally benign processes that minimize waste and energy consumption. ijpsonline.comresearchgate.net Green chemistry approaches are becoming central to the production of oxazole-containing molecules, aiming to reduce or eliminate the use of hazardous substances. researchgate.netnih.gov These sustainable methods offer significant advantages over conventional techniques by improving product yields, enhancing purity, simplifying post-synthesis processing, and lowering energy usage. ijpsonline.com

Key green synthetic strategies being explored include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can increase product yields by efficiently heating the reaction mixture. ijpsonline.comnih.gov It is a valuable tool for synthesizing oxadiazole and other heterocyclic derivatives under green conditions. nih.gov

Ultrasound-Mediated Synthesis: The use of ultrasonic irradiation provides an alternative energy source that can accelerate reactions, leading to shorter reaction times and high yields in a mild environment. ijpsonline.com

Alternative Solvents: The replacement of toxic organic solvents with greener alternatives like ionic liquids, deep-eutectic solvents, or even water is a major focus. ijpsonline.com For instance, an efficient protocol for the van Leusen reaction has been developed using β-cyclodextrin (β-CD) in water. nih.gov

Electrochemical Synthesis: This method avoids the need for chemical oxidants by using electricity to drive reactions. A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition has been developed for oxazole synthesis from carboxylic acids, representing a sustainable and metal-free approach. rsc.org

Catalytic Approaches: The use of catalysts, instead of stoichiometric reagents that are often toxic, is a cornerstone of green chemistry. ijpsonline.comijpsonline.com

Green Synthesis TechniqueKey AdvantagesExample Application in Heterocycle Synthesis
Microwave Irradiation Reduced reaction time, increased yield, energy efficiency. ijpsonline.comnih.govSynthesis of 5-aryl-1,3-oxazole compounds via MW-assisted cycloaddition. nih.gov
Ultrasonication Short reaction times, high yields, mild reaction conditions. ijpsonline.comSynthesis of 2-phenyloxazoline from benzonitrile (B105546) and 2-aminoethanol. ijpsonline.com
Electrochemical Synthesis Avoids toxic oxidants, uses inexpensive starting materials, sustainable. rsc.orgPhosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids. rsc.org
Green Solvents (e.g., Water) Non-toxic, environmentally benign, readily available.van Leusen reaction using β-cyclodextrin in water. nih.gov

Exploration of Novel Catalytic Systems for Derivatization

The development of novel catalytic systems is crucial for the selective functionalization and derivatization of the oxazole-phenyl-ethanone scaffold. Research is focused on creating more efficient, regioselective, and versatile catalysts that can operate under milder conditions.

Palladium-catalyzed cross-coupling reactions are a key area of development. Methods for the direct arylation of oxazoles at both the C-2 and C-5 positions have been established. organic-chemistry.org The regioselectivity of these reactions can be controlled by the choice of phosphine (B1218219) ligands and solvents; C-5 arylation is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org This allows for precise modification of the oxazole core.

Beyond palladium, other metals are being explored for unique catalytic transformations:

Copper: Copper(I) catalysts are used for intramolecular cyclizations to form oxazoles, while Cu(NO₃)₂·3H₂O has been employed in the synthesis of 2,5-disubstituted oxazoles from arylacetylenes and α-amino acids. organic-chemistry.org

Gold and Ruthenium: Gold chlorides (AuCl₃) can facilitate the cyclo-isomerization of propargylic amides to form oxazoles. researchgate.net Diruthenium complexes have also been shown to trigger reactions leading to oxazole derivatives. researchgate.net

Nickel: Ni-catalysts have been used in conjunction with boronic acids for the synthesis of oxazole derivatives from carboxylic acids and amino acids. tandfonline.com

The search for metal-free catalytic systems is also gaining traction. For example, a metal-free annulation of alkynes, nitriles, and an oxygen source (PhIO) in the presence of a strong acid like TfOH enables the regioselective synthesis of polysubstituted oxazoles. organic-chemistry.org

Catalyst SystemTransformation TypeSubstrates
Palladium with specific phosphine ligands Regioselective Direct C-H ArylationOxazoles and (hetero)aryl halides. organic-chemistry.org
Copper(I) Iodide Intramolecular CyclizationN-(1-bromoalk-1-en-2-yl)benzamides. organic-chemistry.org
Gold(III) Chloride Cyclo-isomerizationPropargylic amides. researchgate.net
Nickel Catalyst with Boronic Acid Dehydration/CondensationCarboxylic acid and amino acid. tandfonline.com
Phenyliodine Diacetate (PIDA) Oxidative Intramolecular CyclizationEnamides. organic-chemistry.org

Integration with High-Throughput Experimentation and Automation

To accelerate the discovery and optimization of reactions involving oxazole-phenyl-ethanone systems, researchers are increasingly turning to high-throughput experimentation (HTE) and automated synthesis platforms. acs.org These technologies allow for the rapid screening of numerous reaction parameters, such as catalysts, ligands, solvents, and temperatures, in parallel. acs.org

Continuous flow chemistry is a particularly powerful tool in this domain. Automated mesofluidic and microfluidic flow reactors have been developed for the synthesis of oxazole libraries. acs.org These systems offer precise control over reaction conditions, improved safety when handling hazardous reagents, and the ability to be fully automated for on-demand synthesis. acs.orgresearchgate.net For example, a multipurpose mesofluidic flow reactor has been used for the gram-scale production of 4,5-disubstituted oxazoles and the rapid generation of small exploratory libraries. acs.org Similarly, integrated flow synthesis and purification platforms can generate libraries of related heterocycles like 1,2,4-oxadiazoles at a rate of several compounds per hour. researchgate.net

The combination of HTE with flow chemistry enables a "design-make-test" cycle that dramatically shortens the timeline for developing new synthetic methods and discovering novel compounds with desired properties. researchgate.net

Advanced Methodologies for Property Prediction and Material Design

Computational chemistry and data-driven approaches are becoming indispensable for predicting the properties of oxazole-phenyl-ethanone derivatives and guiding the design of new functional materials. core.ac.uk By modeling molecules in silico, researchers can estimate a wide range of characteristics before undertaking laborious and expensive laboratory synthesis.

Key computational methodologies include:

Molecular Docking and Dynamics: These techniques are used to predict how molecules will interact with biological targets, such as enzymes. acs.orgresearchgate.net This is crucial in medicinal chemistry for designing potential enzyme inhibitors. acs.org For instance, docking studies have been used to evaluate 1,3,4-oxadiazole (B1194373) derivatives as potential inhibitors of the VEGFR-2 kinase. researchgate.net

Property Prediction: Software tools can calculate key molecular properties related to drug-likeness, such as lipophilicity (LogP), solubility, and adherence to guidelines like Lipinski's Rule of Five. nih.gov This allows for the early-stage filtering of large virtual libraries to prioritize candidates with favorable profiles for oral bioavailability. nih.gov

Quantum Chemistry (DFT): Methods like Density Functional Theory (DFT) can be used to understand the electronic structure and predict the physicochemical properties of oxazole derivatives. tandfonline.com

Material-Based Design: This approach shifts the focus from form to material, where the structuring of material properties based on performance requirements drives the generation of the design. core.ac.uk Computational models are used to simulate and analyze how variations in material properties can lead to objects with graduated functions, a concept with significant potential for creating advanced materials from oxazole-based building blocks. core.ac.uk

Expanding the Scope of Chemical Reactivity and Transformations

Research continues to uncover novel reactions and expand the synthetic utility of the oxazole ring within phenyl-ethanone systems. The inherent reactivity of the oxazole core as an azadiene allows it to participate in a variety of cycloaddition reactions.

Diels-Alder Reactions: Oxazoles can act as dienes in Diels-Alder reactions with various dienophiles. tandfonline.comresearchgate.net Reactions with olefins lead to pyridine (B92270) derivatives, while reactions with acetylenes produce furans. researchgate.net These transformations are valuable for synthesizing complex heterocyclic frameworks.

Photochemical Cycloadditions: Visible-light-mediated energy transfer catalysis has enabled novel dearomative [2π+2π] cycloadditions of oxazoles with alkenes. acs.org This mild and versatile method provides access to unique fused bicyclic scaffolds, such as 2-oxa-4-azabicyclo[3.2.0]hept-3-enes, from readily available starting materials. acs.org

van Leusen Oxazole Synthesis: This classic reaction, which uses tosylmethylisocyanide (TosMIC), remains a powerful and flexible tool for constructing the oxazole ring. nih.gov It has been adapted for a wide variety of substrates, including the synthesis of complex, multi-substituted molecules and has been performed under green conditions, such as microwave assistance or in aqueous media. nih.gov

Click Chemistry: The introduction of reactive handles, such as ethynyl (B1212043) groups, onto the oxazole ring opens up new avenues for derivatization. Functionalized ethynyl oxazoles have been developed as versatile reagents for click chemistry, allowing for their efficient incorporation into larger and more complex molecular architectures with high yields and straightforward purification. chemrxiv.orgchemrxiv.org This expands the chemical space accessible from oxazole building blocks. chemrxiv.org

These emerging directions highlight a dynamic and evolving field of research. The convergence of sustainable synthesis, advanced catalysis, automation, computational design, and new reactivity patterns promises to unlock the full potential of 1-(3-(Oxazol-4-yl)phenyl)ethanone and related systems for applications in medicine, materials science, and beyond.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-(Oxazol-4-yl)phenyl)ethanone, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic ring (e.g., 3-(Oxazol-4-yl)benzaldehyde) in the presence of a Lewis acid catalyst like AlCl₃ . Alternative methods include nucleophilic substitution or cyclization reactions using hydrazides and carboxylic acids to form heterocyclic moieties . Reaction optimization involves controlling anhydrous conditions, temperature (often reflux), and stoichiometric ratios of reagents to minimize side products. For example, AlCl₃-catalyzed reactions require strict moisture exclusion to prevent hydrolysis .

Q. How can structural characterization of this compound be systematically performed?

Key techniques include:

  • NMR Spectroscopy : To confirm the presence of the oxazole ring (distinct ¹H-NMR signals at δ 8.2–8.5 ppm for oxazole protons) and acetyl group (singlet at δ 2.6 ppm for CH₃) .
  • X-ray Crystallography : Resolves spatial arrangements of substituents on the phenyl ring and oxazole heterocycle .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 215.1) and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for this compound?

Initial screens focus on antimicrobial activity (e.g., agar diffusion against Staphylococcus aureus and Escherichia coli), leveraging structural analogs like pyrazole-thiophene derivatives that show MIC values of 8–32 µg/mL . Cytotoxicity assays (e.g., MTT on HEK-293 cells) assess safety profiles, with IC₅₀ thresholds >100 µM considered low-risk for further development .

Advanced Research Questions

Q. How can contradictory data in antimicrobial activity studies for derivatives of this compound be resolved?

Discrepancies may arise from substituent electronic effects or assay protocols. For example, electron-withdrawing groups on the phenyl ring (e.g., -NO₂) enhance activity against Gram-negative bacteria but reduce solubility, leading to false negatives in broth dilution assays . Mitigation strategies:

  • Standardize testing conditions (e.g., Mueller-Hinton agar vs. CAMHB broth).
  • Use quantitative structure-activity relationship (QSAR) models to correlate logP values with bioavailability .

Q. What methodologies optimize the regioselectivity of electrophilic substitution on the phenyl ring?

The oxazole group acts as a meta-directing substituent. To enhance para-substitution, employ directing groups like -NH₂ or -OCH₃ temporarily, followed by deprotection . For example, nitration using HNO₃/H₂SO₄ at 0°C yields para-nitro derivatives with >80% regioselectivity, confirmed by HPLC . Computational tools (e.g., DFT calculations) predict charge distribution to guide reagent selection .

Q. How can derivatives be designed to improve blood-brain barrier (BBB) penetration for CNS-targeted applications?

Strategies include:

  • Introducing lipophilic substituents (e.g., -CF₃ or -SCH₃) to increase logP values to 2.5–3.5 .
  • Reducing molecular weight (<450 Da) by replacing the acetyl group with a trifluoromethyl ketone .
  • In vitro BBB models (e.g., MDCK-MDR1 monolayers) assess permeability, with Papp values >5×10⁻⁶ cm/s indicating high penetration .

Q. What analytical approaches resolve stability issues under physiological conditions?

Degradation pathways (e.g., hydrolysis of the oxazole ring in acidic pH) are identified via:

  • Forced Degradation Studies : Expose the compound to 0.1N HCl (37°C, 24h) and analyze by LC-MS to detect breakdown products .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; ≥95% purity by HPLC indicates acceptable stability .

Methodological Considerations

  • Synthetic Challenges : Multi-step reactions require intermediates like 3-(Oxazol-4-yl)benzaldehyde, which may necessitate protection/deprotection steps to prevent side reactions .
  • Data Validation : Cross-validate biological activity using orthogonal assays (e.g., checkerboard synergy tests for antimicrobials) .
  • Structural Modifications : Use SAR studies to prioritize substituents; for example, triazole-thioether analogs show enhanced antifungal activity (IC₅₀ = 2.5 µM) compared to parent compounds .

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